molecular formula C26H29N5O2S B2956052 N-(3,4-dimethylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 1358233-73-4

N-(3,4-dimethylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No.: B2956052
CAS No.: 1358233-73-4
M. Wt: 475.61
InChI Key: NBDVJTZYZPSFHE-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core substituted with ethyl, methyl, and benzyl groups at positions 1, 3, and 6, respectively. The 5-position contains a sulfanyl group linked to an acetamide moiety, which is further substituted with a 3,4-dimethylphenyl group.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2S/c1-6-31-24-23(19(5)29-31)28-26(30(25(24)33)14-20-10-7-16(2)8-11-20)34-15-22(32)27-21-12-9-17(3)18(4)13-21/h7-13H,6,14-15H2,1-5H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDVJTZYZPSFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-Ethyl-2-{[1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide ()

This analog shares the pyrazolo[4,3-d]pyrimidine core and sulfanyl-acetamide side chain but differs in substituents:

  • Phenyl substituents : The target compound has a 3,4-dimethylphenyl group, whereas this analog uses a 3-methylphenyl group. This difference may alter steric bulk and lipophilicity, impacting membrane permeability or target binding.
  • Ethyl vs.

Key Data :

  • Synthetic route : Likely involves Buchwald-Hartwig amination or nucleophilic substitution, as seen in related pyrazolo-pyrimidine syntheses .

Fluorinated Pyrazolo[3,4-d]pyrimidine Derivatives ()

Example 83 in describes a compound with a pyrazolo[3,4-d]pyrimidine core substituted with fluorophenyl and chromen-4-one groups.

  • Physicochemical properties: Melting point: 302–304°C (higher than analogs in ), suggesting crystalline stability . Mass: 571.2 (M⁺+1), indicating a larger molecular weight due to the chromenone group.

Pyrazolo[3,4-b]pyridine Analogs ()

The compound 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide () shares an acetamide side chain but features a pyrazolo[3,4-b]pyridine core.

  • Core structure impact: The pyridine ring (vs.
  • Substituent effects :
    • The 4-chlorophenyl and trifluoromethyl groups increase electronegativity and metabolic resistance.
    • Melting point : 221–223°C (lower than pyrazolo-pyrimidines), possibly due to reduced crystallinity .

Dihydropyrimidine Derivatives ()

1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone () contains a dihydropyrimidine core with a sulfanylidene group.

  • Key differences : The saturated dihydropyrimidine ring lacks aromaticity, reducing planarity and π-π interactions.
  • Biological relevance : Sulfur atoms in both compounds may mediate thiol-disulfide interactions in enzymatic targets .

Structural and Pharmacokinetic Comparisons

Structural Similarity Analysis ()

  • Tanimoto coefficient analysis : Compounds with ≥0.5 similarity (via Morgan fingerprints) are grouped into chemotype clusters. The target compound’s pyrazolo-pyrimidine core and sulfanyl-acetamide side chain likely place it in a cluster with and analogs .
  • Scaffold comparison : Murcko scaffold analysis () would classify the target compound under pyrazolo-pyrimidines, distinct from pyrazolo-pyridines or dihydropyrimidines.

Pharmacokinetic Predictions

  • Metabolic stability : Ethyl and methyl groups () may slow oxidative metabolism compared to halogenated derivatives ().

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